

Application Note: R1487 Hydrochloride for in vitro p38 α Kinase Activity Assays

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Compound of Interest

Compound Name: R1487 Hydrochloride

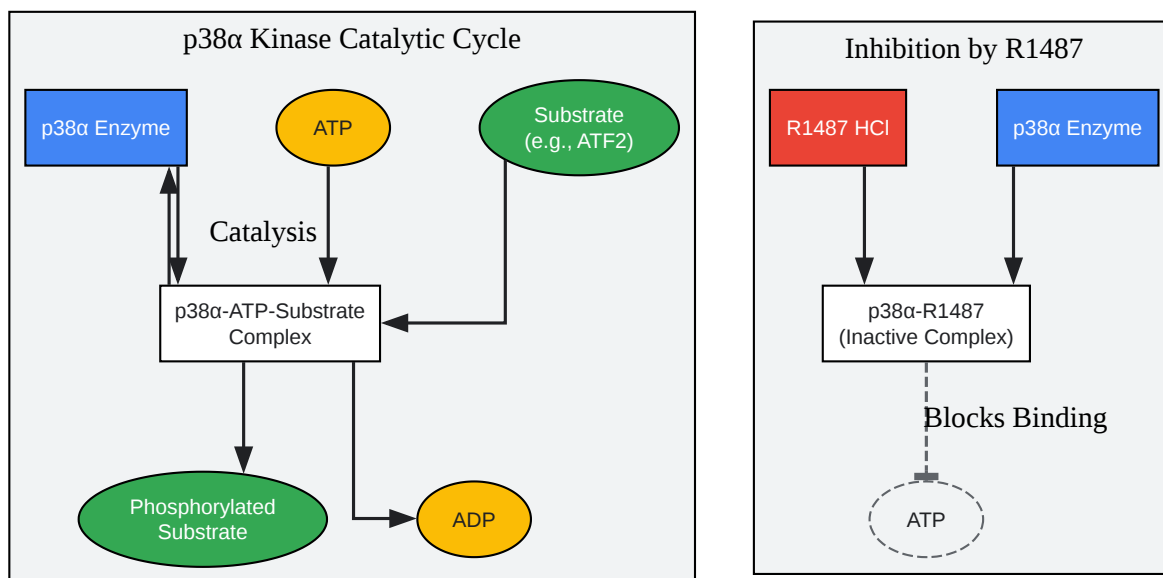
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Audience: Researchers, scientists, and drug development professionals.

Introduction **R1487 Hydrochloride** is a potent, orally bioavailable, and highly selective inhibitor of p38 α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical component in the cellular response to inflammatory cytokines and environmental stress, making it a key target in the study and development of therapies for inflammatory diseases like rheumatoid arthritis.[1][3][4] R1487 exerts its effect by selectively binding to the ATP-binding pocket of p38 α , thereby inhibiting its kinase activity and blocking downstream signaling events that lead to the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1] This document provides detailed protocols and data for the use of **R1487 Hydrochloride** in in vitro kinase activity assays.

Mechanism of Action R1487 acts as an ATP-competitive inhibitor. It occupies the ATP-binding site on the p38 α kinase, preventing the phosphorylation of downstream substrates. This targeted inhibition allows for the modulation of inflammatory responses without broad immunosuppression.[1]

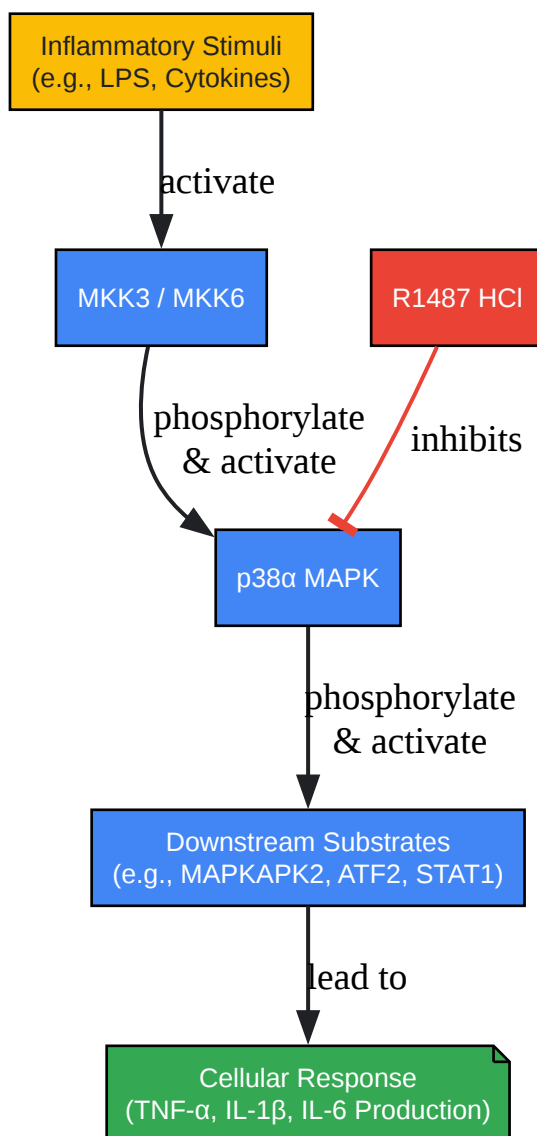


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Caption: Competitive inhibition of p38α kinase by **R1487 Hydrochloride**.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various extracellular stimuli, including cytokines and cellular stress. This leads to the activation of downstream kinases and transcription factors responsible for the inflammatory response. R1487 specifically targets p38α, a central node in this cascade.



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Caption: Overview of the p38 MAPK signaling pathway and the point of inhibition by R1487.

Quantitative Data Summary

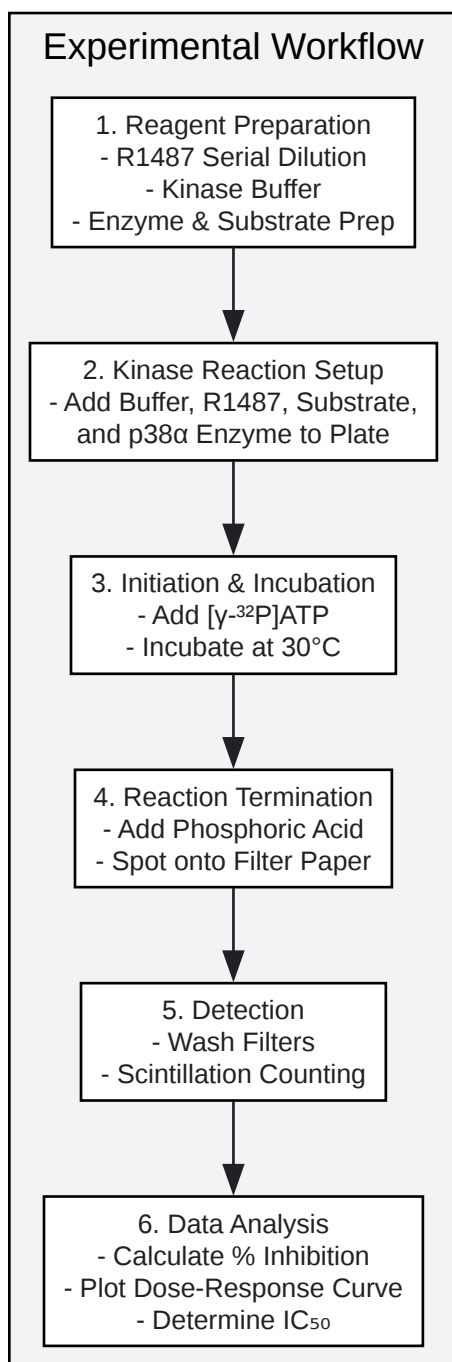
R1487 demonstrates high potency and selectivity for p38α kinase. The following table summarizes its inhibitory activity from in vitro and cellular assays.

Target/Assay	Parameter	Value	Reference
p38α MAPK	IC ₅₀	10 nM	[3][5]
p38α MAPK	Kd	0.2 nM	[5]
p38β MAPK	Kd	29 nM	[5]
LPS-induced IL-1β Production (Human Whole Blood)	IC ₅₀	170 nM	[5]
LPS-induced TNF-α Production (in rats)	ED ₅₀	0.8 mg/kg	[5]
LPS-induced IL-6 Production (in rats)	ED ₅₀	0.4 mg/kg	[5]

Experimental Protocol: in vitro p38α Kinase Activity Assay

This protocol describes a method to determine the IC₅₀ value of **R1487 Hydrochloride** against recombinant human p38α kinase using a radiometric filter-binding assay.

Objective: To measure the potency of **R1487 Hydrochloride** in inhibiting the enzymatic activity of p38α kinase.



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